molecular formula C11H21NO4 B591875 (R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid CAS No. 191664-14-9

(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid

Cat. No.: B591875
CAS No.: 191664-14-9
M. Wt: 231.292
InChI Key: IGJIQZVMCRTQQX-QMMMGPOBSA-N
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Description

®-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amine group. This compound is significant in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. One common method is the chemoselective N-tert-butyloxycarbonylation of amines using glycerol as a solvent at room temperature. This method is catalyst-free, efficient, and environmentally benign .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar chemoselective protection methods. The operational simplicity, cleaner reaction, rapid convergence, functional group tolerance, excellent yield, high selectivity, and solvent recyclability make this protocol feasible and economical for industrial applications .

Chemical Reactions Analysis

Types of Reactions

®-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Free Amine: Formed after the deprotection of the Boc group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ®-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid primarily involves the protection and deprotection of the amine group. The Boc group provides stability to the amine, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid is unique due to its chiral nature and the presence of a Boc-protected amine group, which provides stability and reactivity in various synthetic applications. Its efficient and environmentally benign synthesis methods further enhance its significance in research and industrial applications .

Properties

IUPAC Name

(2R)-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)6-12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJIQZVMCRTQQX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191664-14-9
Record name (R)-2-[(Boc-amino)methyl]-3-methylbutyric acid
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